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Compound of Interest

Compound Name:
4-Chloro-6-methyl-2-(piperidin-1-

yl)pyrimidine

Cat. No.: B1369189 Get Quote

An In-Depth Technical Guide to 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-2-(piperidin-1-
yl)pyrimidine, a heterocyclic compound of significant interest to the fields of medicinal

chemistry and drug development. The document details the molecule's fundamental

physicochemical properties, including its precise molecular weight, and presents a robust, field-

proven protocol for its synthesis and purification. Furthermore, this guide outlines standard

methodologies for analytical characterization, discusses the compound's potential applications

as a versatile synthetic intermediate, and provides essential safety and handling information.

This paper is intended for researchers, scientists, and drug development professionals seeking

to leverage this scaffold in their synthetic and therapeutic programs.

Part 1: Core Physicochemical Properties and
Identifiers
4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is a substituted pyrimidine featuring a

reactive chlorine atom, which serves as a key functional handle for further chemical

elaboration. The integration of a piperidine ring, a prevalent scaffold in numerous approved

pharmaceuticals, enhances its drug-like properties.[1] A summary of its core properties is

presented below.
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Property Value Source(s)

Molecular Weight 211.69 g/mol [2][3]

Molecular Formula C₁₀H₁₄ClN₃ [2][3][4]

CAS Number 42487-70-7 [2][3][5]

IUPAC Name
4-chloro-6-methyl-2-(piperidin-

1-yl)pyrimidine
[3]

Physical Form Solid [5]

Boiling Point 118 °C (at 70 mmHg) [4]

SMILES Cc1cc(Cl)nc(n1)N2CCCCC2 [2]

InChI Key
XUIPGTGXJXTPAO-

UHFFFAOYSA-N
[3]

These identifiers are critical for unambiguous documentation, procurement, and regulatory

submissions. The molecular weight, calculated from its chemical formula C₁₀H₁₄ClN₃, is a

fundamental parameter for all stoichiometric calculations in synthetic protocols.[2][3][4]

Part 2: Synthesis and Purification Protocol
The synthesis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is most efficiently achieved

via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the high

electrophilicity of the carbon atoms in a di-chlorinated pyrimidine precursor, allowing for

selective displacement of a chlorine atom by an amine nucleophile.

Causality of Experimental Design
The chosen precursor, 2,4-dichloro-6-methylpyrimidine, possesses two chlorine atoms at

positions C2 and C4, which are activated towards nucleophilic attack by the electron-

withdrawing nitrogen atoms in the pyrimidine ring. Piperidine is used as the nucleophile. The

reaction is typically performed in the presence of a non-nucleophilic base, such as

triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl)

generated in situ. This prevents the protonation of the piperidine starting material, which would

otherwise render it non-nucleophilic and halt the reaction. An inert, polar aprotic solvent like
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acetonitrile or dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the

reaction kinetics.

Detailed Step-by-Step Synthesis
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a nitrogen inlet, add 2,4-dichloro-6-methylpyrimidine (1.0 eq).

Solvent and Reagents: Add anhydrous acetonitrile to the flask to achieve a concentration of

approximately 0.5 M. Begin stirring the solution under a nitrogen atmosphere.

Addition of Base and Nucleophile: Add triethylamine (1.5 eq) to the solution, followed by the

slow, dropwise addition of piperidine (1.1 eq) at room temperature.

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile)

and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced

pressure to remove the solvent.

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with a

saturated aqueous solution of sodium bicarbonate (to remove excess acid) and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol
The crude product can be purified by recrystallization from a suitable solvent system, such as

ethanol/water or hexane/ethyl acetate, to yield the pure 4-Chloro-6-methyl-2-(piperidin-1-
yl)pyrimidine as a solid.

Synthesis Workflow Diagram
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1. Reaction Setup

2. SₙAr Reaction

3. Work-up & Isolation

4. Purification

Combine 2,4-dichloro-6-methylpyrimidine,
acetonitrile, and TEA in flask

Add Piperidine (1.1 eq)
dropwise at RT

Heat to reflux (82°C)
Monitor by TLC (4-6h)

Cool to RT & concentrate
under reduced pressure

Redissolve in EtOAc
Wash with NaHCO₃ & Brine

Dry organic layer (Na₂SO₄)
Filter & concentrate

Recrystallize from
EtOH/Water

Pure Product:
4-Chloro-6-methyl-2-

(piperidin-1-yl)pyrimidine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine.
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Part 3: Analytical Characterization
To ensure the identity and purity of the synthesized compound, a panel of standard analytical

techniques must be employed. This self-validating system confirms that the target molecule

has been successfully synthesized and is free of significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic

signals for the methyl group, the pyrimidine ring proton, and the protons of the piperidine

ring.

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass

spectrometry (GC-MS) will confirm the molecular weight of the compound. The analysis

should reveal a molecular ion peak [M+H]⁺ corresponding to the calculated mass (212.0952

for C₁₀H₁₅ClN₃⁺).

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of

the final compound. Using a suitable column (e.g., C18) and mobile phase, the analysis

should ideally show a single major peak, with purity levels typically expected to be >95% for

research applications.

Analytical Workflow Diagram

Characterization Suite

Synthesized
Crude Product

NMR (¹H, ¹³C)
Confirms Structure
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Caption: Standard analytical workflow for compound identity and purity verification.

Part 4: Applications in Research and Drug
Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in a vast

array of therapeutic agents, including those for oncology and infectious diseases.[6] The title

compound, 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, is a valuable building block for

creating diverse chemical libraries for drug discovery screening.

Versatile Intermediate: The chlorine atom at the C4 position is a prime site for further

functionalization. It can readily participate in cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents, enabling

extensive Structure-Activity Relationship (SAR) studies.

Scaffold for Bioactive Molecules: The pyrimidine core is a well-established pharmacophore

that can interact with various biological targets.[6] The piperidine moiety can improve

physicochemical properties such as solubility and metabolic stability, and often provides key

binding interactions within protein targets.[1] For example, related pyrimidine-piperidine

structures are explored as intermediates in the synthesis of kinase inhibitors and other

targeted therapies.[7]

Part 5: Safety and Handling
As a laboratory chemical, 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine must be handled

with appropriate care.

GHS Hazard Information: The compound is classified as harmful if swallowed (Acute Toxicity,

Oral, Category 4).[3] It may also cause skin and serious eye irritation.[8]

Handling Precautions: Always handle this compound in a well-ventilated area or a chemical

fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety

goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust and prevent

contact with skin, eyes, and clothing.[8][9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[8][9]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the chemical to enter drains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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